molecular formula C22H19ClN2O4S B2992697 1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921920-31-2

1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2992697
CAS No.: 921920-31-2
M. Wt: 442.91
InChI Key: RPSBQLSBKKBCHI-UHFFFAOYSA-N
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Description

The compound is a derivative of dibenzoxazepines . Dibenzoxazepines are a class of compounds that have been used in the treatment and/or prophylaxis of illnesses, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .

Scientific Research Applications

Synthesis and Chemical Properties

Methanesulfonamide compounds are explored extensively for their synthesis processes, chemical properties, and potential applications. For example, the synthesis and characterization of methanesulfonates have been discussed, highlighting their role in the development of various chemical reactions and structures. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating the versatility of methanesulfonamide derivatives in chemical synthesis (S. Upadhyaya et al., 1997).

Applications in Medicinal Chemistry

Methanesulfonamide derivatives have been investigated for their antimicrobial and anticancer activities, indicating their potential as therapeutic agents. A study by C. Premakumari et al. (2014) synthesized amido sulfonamido methane linked bis heterocycles, which exhibited significant activity against lung, colon, and prostate cancer cell lines, as well as excellent antimicrobial properties. This research underscores the applicability of methanesulfonamide compounds in developing new therapeutic agents (C. Premakumari et al., 2014).

Photophysical Properties

The exploration of fluorescent compounds, such as the study on 2,5-dibenzoxazolylphenols and related compounds by J. Kauffman and G. S. Bajwa (1993), reveals the photophysical properties of methanesulfonamide derivatives. These compounds exhibit excited state intramolecular proton-transfer fluorescence, useful in applications like ionizing radiation detection, illustrating the potential of methanesulfonamide derivatives in photophysical research (J. Kauffman and G. S. Bajwa, 1993).

Structural Studies

Structural studies of methanesulfonamide salts, such as those by A. Eberlin et al. (2013), provide insights into the crystal structures of related compounds, offering a foundation for understanding the molecular interactions and properties of methanesulfonamide derivatives. Such research is crucial for the development of pharmaceuticals and materials science (A. Eberlin et al., 2013).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-2-25-19-8-3-4-9-21(19)29-20-11-10-17(13-18(20)22(25)26)24-30(27,28)14-15-6-5-7-16(23)12-15/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSBQLSBKKBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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